molecular formula C7H8ClNO B3359724 4-Amino-3-chloro-5-methylphenol CAS No. 873417-25-5

4-Amino-3-chloro-5-methylphenol

Cat. No.: B3359724
CAS No.: 873417-25-5
M. Wt: 157.60 g/mol
InChI Key: FLEPGUUHMXHJDV-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylphenol is an aromatic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-chloro-5-methylphenol can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, including 3-chloro-5-methylphenol, nitric acid, and hydrogen gas, are fed into the reactor under controlled conditions to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro group.

    Reduction: The chlorine atom can be reduced to form a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-nitro-3-chloro-5-methylphenol.

    Reduction: Formation of 4-amino-3-methylphenol.

    Substitution: Formation of 4-amino-3-hydroxy-5-methylphenol or 4-amino-3-alkyl-5-methylphenol.

Scientific Research Applications

4-Amino-3-chloro-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-3-methylphenol: Lacks the amino group, affecting its biological activity.

    4-Amino-2-chloro-5-methylphenol: Positional isomer with different chemical properties.

Uniqueness

4-Amino-3-chloro-5-methylphenol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity

Properties

IUPAC Name

4-amino-3-chloro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEPGUUHMXHJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697192
Record name 4-Amino-3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873417-25-5
Record name 4-Amino-3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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